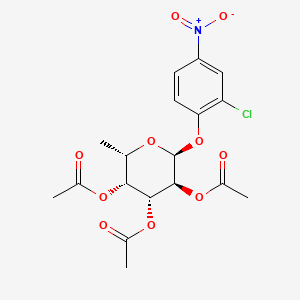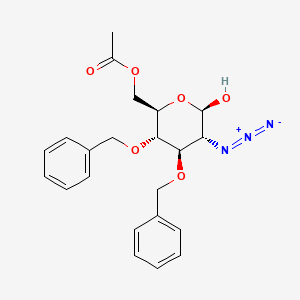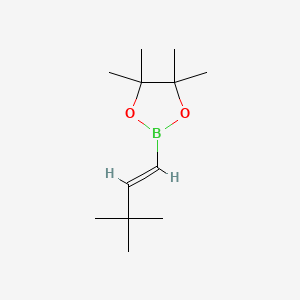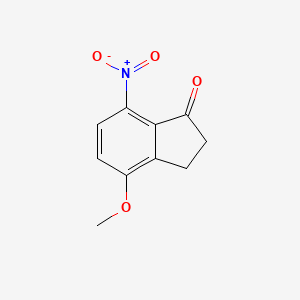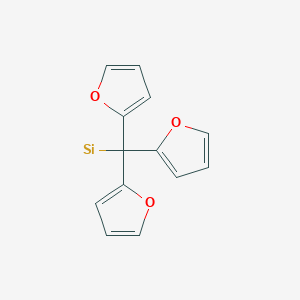
Silane, tri-2-furanylmethyl- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, tri-2-furanylmethyl- (9CI) is a chemical compound with the molecular formula C13H12O3Si and a molecular weight of 244.31808 g/mol This compound is characterized by the presence of three 2-furanylmethyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of silanes, including Silane, tri-2-furanylmethyl- (9CI), typically involves the reaction of organosilicon compounds with appropriate reagents. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond reacts with an unsaturated organic compound in the presence of a catalyst . This reaction can be carried out under mild conditions, often using platinum or rhodium catalysts.
Industrial Production Methods
Industrial production of silanes often involves large-scale hydrosilylation processes. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Silane, tri-2-furanylmethyl- (9CI) can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The silicon atom can participate in reduction reactions, often serving as a hydride donor.
Substitution: The furan rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Silane derivatives with reduced silicon centers.
Substitution: Functionalized furan rings with various substituents.
Aplicaciones Científicas De Investigación
Silane, tri-2-furanylmethyl- (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates
Mecanismo De Acción
The mechanism of action of Silane, tri-2-furanylmethyl- (9CI) involves the interaction of its silicon center with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. The furan rings contribute to the compound’s reactivity by providing sites for further chemical modifications .
Comparación Con Compuestos Similares
Similar Compounds
Triethoxysilane: Similar in its silicon-based structure but lacks the furan rings.
Trimethylsilyl chloride: Another silicon compound with different substituents.
Phenylsilane: Contains a phenyl group instead of furan rings
Uniqueness
Silane, tri-2-furanylmethyl- (9CI) is unique due to the presence of three furan rings, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with organic and inorganic substrates .
Propiedades
Número CAS |
1578-31-0 |
|---|---|
Fórmula molecular |
C13H12O3Si |
Peso molecular |
244.32 g/mol |
Nombre IUPAC |
tris(furan-2-yl)methylsilane |
InChI |
InChI=1S/C13H12O3Si/c17-13(10-4-1-7-14-10,11-5-2-8-15-11)12-6-3-9-16-12/h1-9H,17H3 |
Clave InChI |
GPOXBRKNBZOVPS-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(C2=CC=CO2)(C3=CC=CO3)[Si] |
SMILES canónico |
C1=COC(=C1)C(C2=CC=CO2)(C3=CC=CO3)[SiH3] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


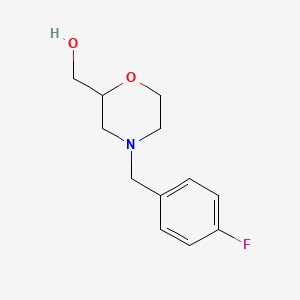
![3-(2-(6-(tert-butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone](/img/structure/B3243446.png)
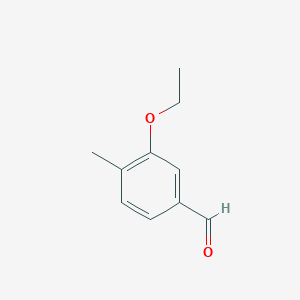

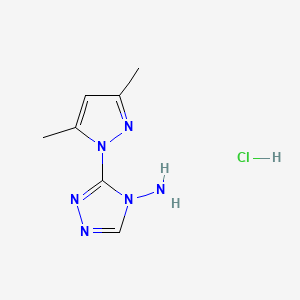
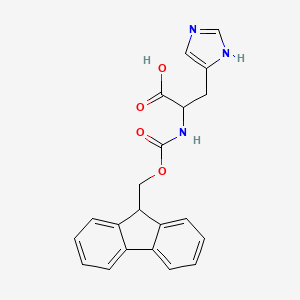
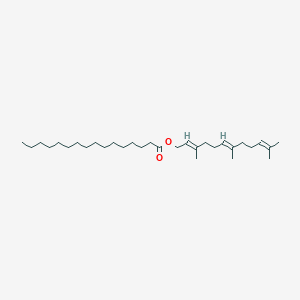
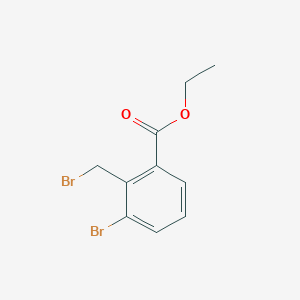
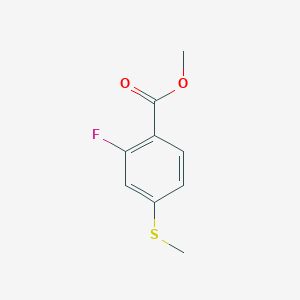
silane](/img/structure/B3243510.png)
